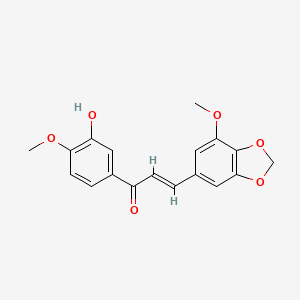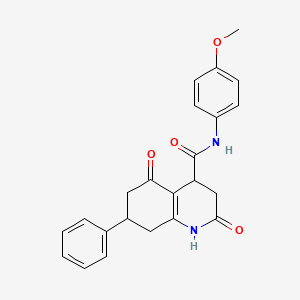![molecular formula C18H14N4O B11061007 8,10-Diamino-7-methyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide](/img/structure/B11061007.png)
8,10-Diamino-7-methyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,10-Diamino-7-methyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide is a complex organic compound with a unique structure that combines elements of benzochromene and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,10-Diamino-7-methyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide typically involves multicomponent reactions. One common method involves the reaction of salicylaldehydes, malononitrile, and various CH-acids under specific conditions . The reaction is often catalyzed by mildly basic ionic liquids, such as 2-hydroxyethylammonium formate, and conducted under solvent-free conditions . The reaction conditions usually involve heating the mixture to around 80°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
8,10-Diamino-7-methyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
8,10-Diamino-7-methyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential antimicrobial and antitumor activities. It has shown promise in inhibiting the growth of certain bacterial and cancer cell lines.
Materials Science: The unique structure of this compound makes it a candidate for use in organic electronics and photonics.
Biological Research: It is used as a probe in studying enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 8,10-Diamino-7-methyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with DNA replication in microbial or cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Phenazines: Known for their antimicrobial and antitumor properties.
Chromeno[2,3-b]pyridines: Studied for their biological activities and synthetic versatility.
Uniqueness
8,10-Diamino-7-methyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H14N4O |
|---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
13,15-diamino-11-methyl-18-oxa-16-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13,15-octaene-14-carbonitrile |
InChI |
InChI=1S/C18H14N4O/c1-9-11-7-6-10-4-2-3-5-12(10)16(11)23-18-14(9)15(20)13(8-19)17(21)22-18/h2-7,9H,1H3,(H4,20,21,22) |
InChI Key |
OQVUEQVIIQWKCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C3=CC=CC=C3C=C2)OC4=C1C(=C(C(=N4)N)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 6-ethyl-2-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11060929.png)
![3-(5-chloro-2-fluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060937.png)
![2-(2-chlorophenyl)-14-(3,4-dimethoxyphenyl)-11-methoxy-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11060939.png)
![Diethyl 4-[4-(acetylamino)phenyl]-2,6-diaminofuro[2,3-F][1]benzofuran-3,7-dicarboxylate](/img/structure/B11060960.png)
![8,8-Diethyl-6-imino-3-(pentan-3-yl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile](/img/structure/B11060964.png)
![1-amino-3-ethoxy-7,7-dimethyl-9-oxo-10-phenyl-6,8,9,10-tetrahydro-7H-chromeno[3,2-c]pyridine-4-carbonitrile](/img/structure/B11060967.png)
![N-cyclohexyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11060974.png)


![2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B11061010.png)
![(2-Bromo-4,5-dimethoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B11061014.png)
![N'-[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11061017.png)
![Ethyl 2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B11061018.png)
![1,3-Benzoxazole, 2-[1-[(4-methyl-5-thiazolyl)carbonyl]-4-piperidinyl]-](/img/structure/B11061019.png)
